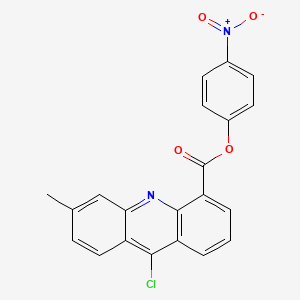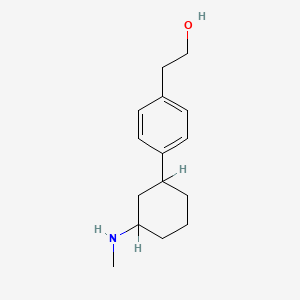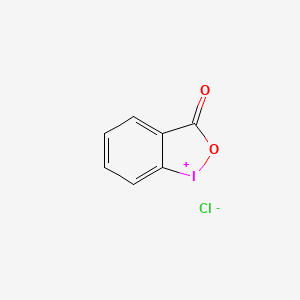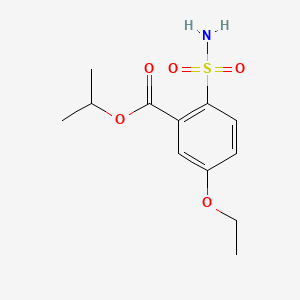
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is an organic compound with a complex structure that includes a benzoic acid core, an aminosulfonyl group, an ethoxy group, and an isopropyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester typically involves multiple steps, starting from benzoic acid derivatives. The introduction of the aminosulfonyl group can be achieved through sulfonation followed by amination. The ethoxy group is introduced via an etherification reaction, and the esterification with isopropyl alcohol completes the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the consistency and quality of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the aminosulfonyl group to other functional groups.
Substitution: The ethoxy and ester groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various esters or ethers.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes and receptors. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with active sites, while the ester and ethoxy groups can influence the compound’s solubility and membrane permeability. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzoic acid, 2-(aminosulfonyl)-, 1-methylethyl ester
- Benzoic acid, ethyl ester
- 2-Amino-5-methylbenzoic acid
Uniqueness
Benzoic acid, 2-(aminosulfonyl)-5-ethoxy-, 1-methylethyl ester is unique due to the presence of both the aminosulfonyl and ethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a combination of functional groups that can be exploited for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
74131-21-8 |
|---|---|
Molekularformel |
C12H17NO5S |
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
propan-2-yl 5-ethoxy-2-sulfamoylbenzoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-17-9-5-6-11(19(13,15)16)10(7-9)12(14)18-8(2)3/h5-8H,4H2,1-3H3,(H2,13,15,16) |
InChI-Schlüssel |
CBSWZBYUZHMHTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N)C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B14450630.png)
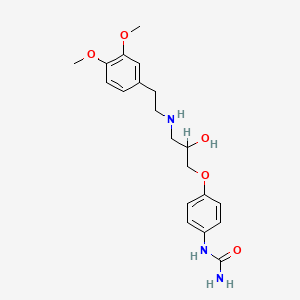
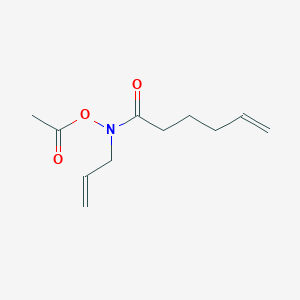
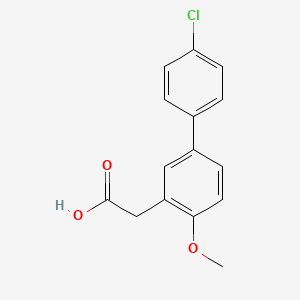
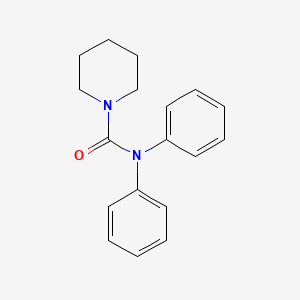
![2-[(4-nitrophenyl)carbamothioylsulfanyl]acetic acid](/img/structure/B14450674.png)
![(E)-1-(4-Methoxyphenyl)-N-[4-(nonafluorobutyl)phenyl]methanimine](/img/structure/B14450678.png)
![1-[4-(4-Amino-5,6,7,8-tetrahydroquinazolin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14450690.png)
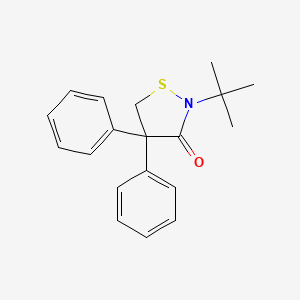
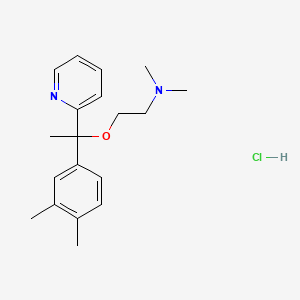
![[Nitroso(3-phenylpropyl)amino]acetic acid](/img/structure/B14450708.png)
